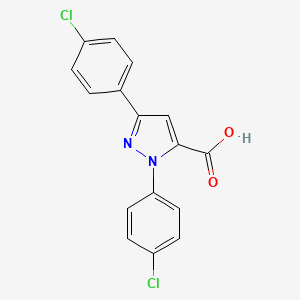![molecular formula C20H15BrClN3O4S B12013324 N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound has the chemical formula C14H15BrN4O3 and a molecular weight of 367.205 g/mol .
- It features a benzamide core with a 5-bromo-2-hydroxyphenyl substituent and a 4-chlorophenylsulfonylamino group.
- The compound’s structure is characterized by a methylidene linkage between the 5-bromo-2-hydroxyphenyl and the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl moieties.
Vorbereitungsmethoden
- Synthetic Routes : The synthesis of this compound involves condensation reactions. One approach is the reaction between an appropriate aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) and a hydrazide (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylhydrazine).
- Reaction Conditions : These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or dimethyl sulfoxide).
- Industrial Production : While no specific industrial production methods are widely documented, research laboratories may synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophilic substitution reactions with appropriate reagents.
- Major Products : These reactions yield derivatives with modified functional groups, such as hydroxylated or halogenated analogs.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- Medicine : Explored for pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry : Limited applications due to its specialized nature.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds : Other benzamide derivatives with different substituents (e.g., 2-bromo, 2,4-dihydroxy, 2,3-dimethoxy, etc.).
- Uniqueness : Its combination of the 5-bromo-2-hydroxyphenyl and 4-chlorophenylsulfonylamino groups sets it apart.
Remember that this compound’s applications and properties are still being explored, and additional research is essential for a comprehensive understanding
Eigenschaften
Molekularformel |
C20H15BrClN3O4S |
|---|---|
Molekulargewicht |
508.8 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O4S/c21-14-5-10-19(26)13(11-14)12-23-24-20(27)17-3-1-2-4-18(17)25-30(28,29)16-8-6-15(22)7-9-16/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI-Schlüssel |
BBXWVQRYYDURBK-FSJBWODESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)



![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)




